

# Application Notes and Protocols for Amphocil in Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Amphocil*

Cat. No.: *B1664940*

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These application notes provide detailed protocols for the proper storage, handling, and application of **Amphocil** (amphotericin B cholesteryl sulfate complex for injectable suspension) in a research setting.

## Product Information and Storage

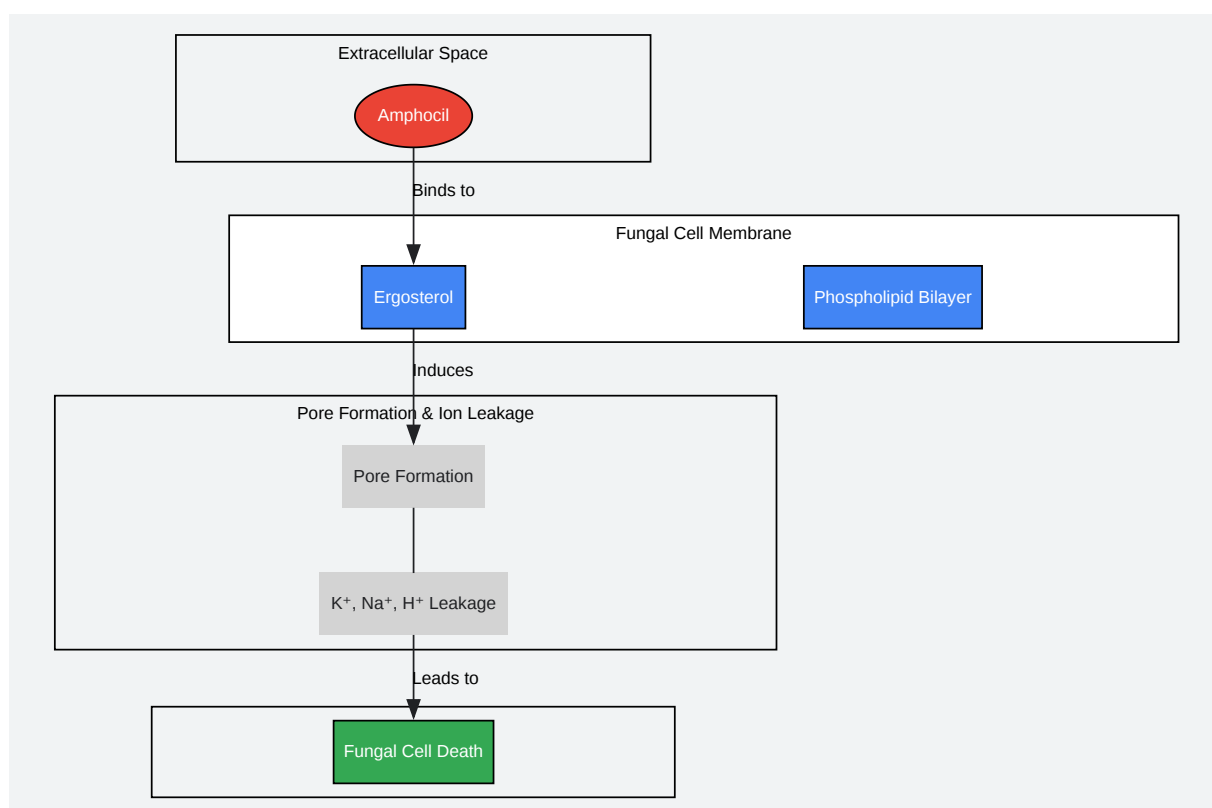
**Amphocil** is a sterile, pyrogen-free, lyophilized powder that, upon reconstitution, forms a colloidal dispersion of microscopic disc-shaped particles.<sup>[1][2]</sup> It is an equimolar complex of the antifungal agent amphotericin B and cholesteryl sulfate.<sup>[1][3]</sup>

Table 1: Storage and Stability of **Amphocil**

State	Storage Temperature	Duration	Additional Notes
Unopened Vials	15-30°C	Until Expiry	Retain in carton until time of use.
Reconstituted Drug	2-8°C	Up to 24 hours	Do not freeze. <sup>[2]</sup>
Diluted for Infusion	2-8°C	Up to 24 hours	Protect from light. Do not freeze. <sup>[2][4]</sup>

## Mechanism of Action

Amphotericin B, the active component of **Amphocil**, exerts its antifungal effect by binding to ergosterol, a primary sterol in the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.



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Caption: Mechanism of action of Amphotericin B.

## Experimental Protocols

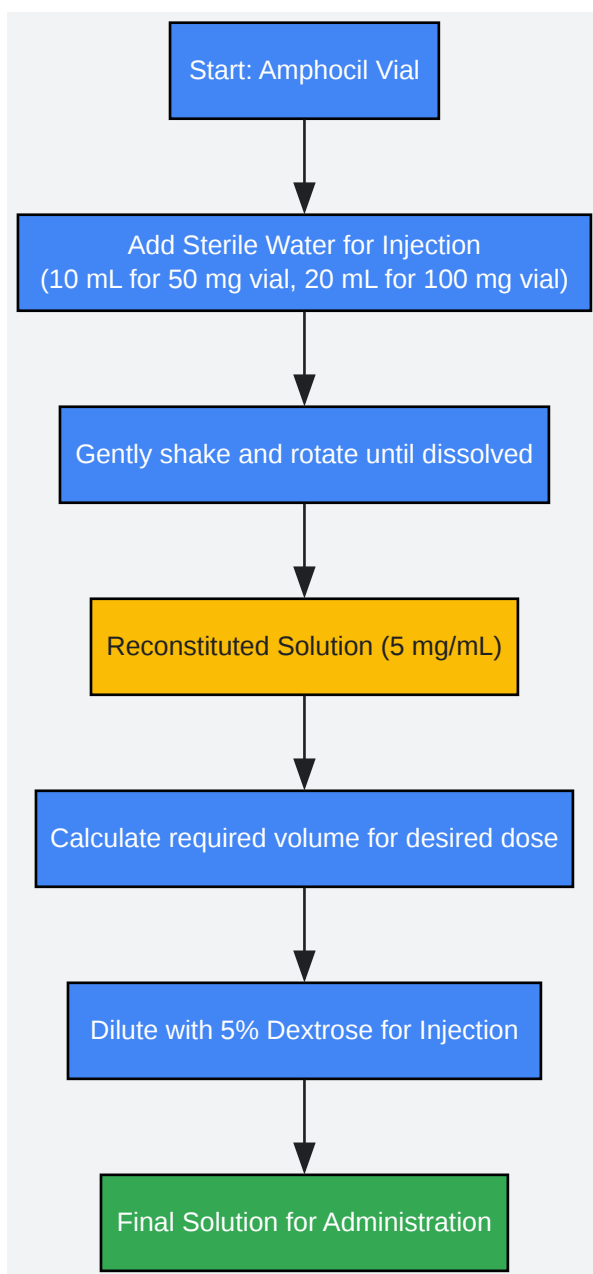
### Reconstitution and Dilution of Amphocil for In Vitro and In Vivo Studies

This protocol details the proper reconstitution of lyophilized **Amphocil** and its subsequent dilution for experimental use.

Materials:

- **Amphocil** (Amphotec) vial (50 mg or 100 mg)
- Sterile Water for Injection, USP
- 5% Dextrose for Injection, USP
- Sterile syringes and 20-gauge needles<sup>[1]</sup><sup>[2]</sup>

Workflow for Reconstitution and Dilution:



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Caption: Reconstitution and dilution workflow for **Amphocil**.

Protocol:

- To a 50 mg vial of **Amphocil**, rapidly add 10 mL of Sterile Water for Injection using a sterile syringe and a 20-gauge needle. For a 100 mg vial, add 20 mL of Sterile Water for Injection. This will result in a concentration of 5 mg/mL of amphotericin B.[1]

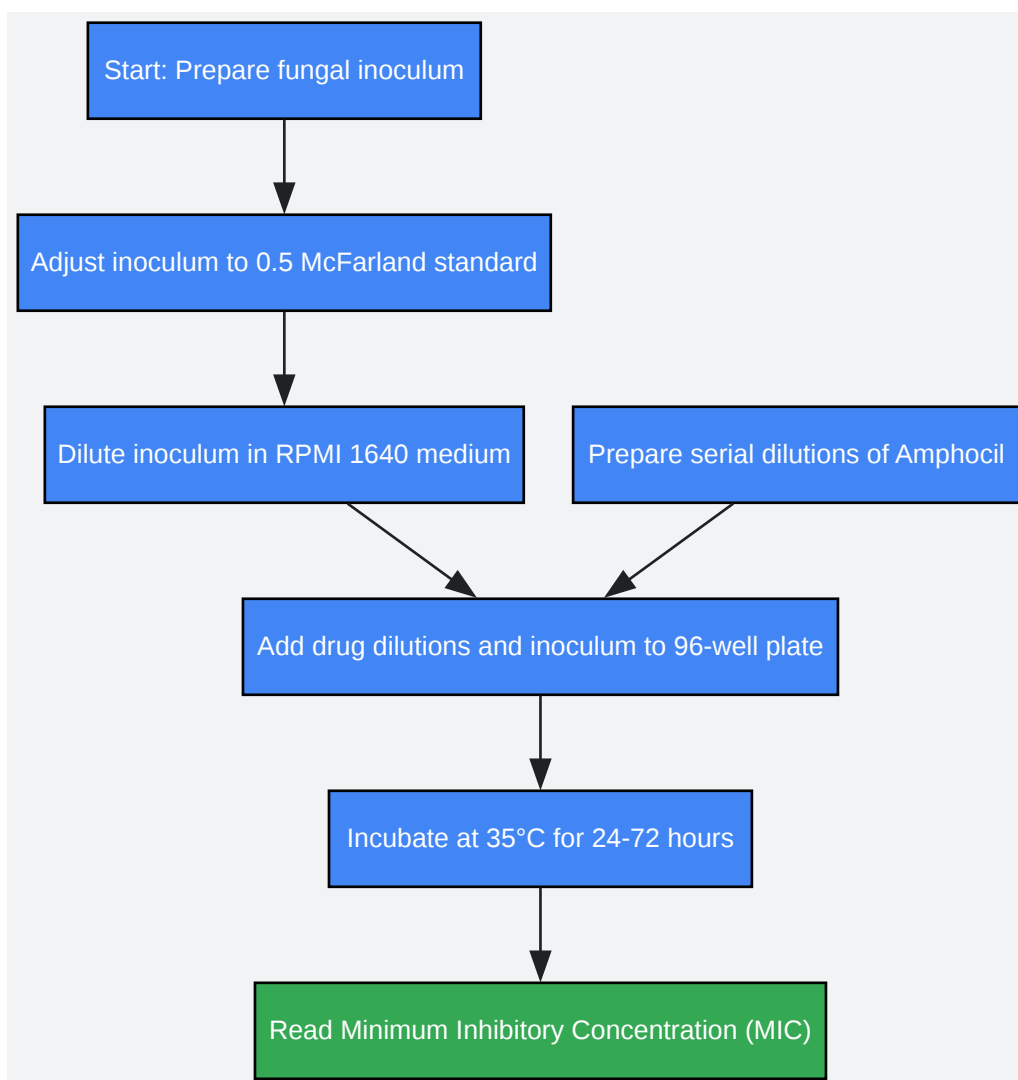
- Gently shake the vial by hand, rotating it until all the solid material has dissolved. The resulting solution may be opalescent or clear.[\[1\]](#)[\[2\]](#)
- Calculate the volume of the reconstituted solution needed for the desired experimental dose.
- Further dilute the calculated volume of reconstituted **Amphocil** with 5% Dextrose for Injection to the final desired concentration for your experiment.
- The reconstituted solution should be refrigerated at 2-8°C and used within 24 hours. The final diluted solution should also be stored at 2-8°C and used within 24 hours.[\[2\]](#)

Important: Do not reconstitute with saline or dextrose solutions, and do not mix the reconstituted solution with saline or electrolytes.[\[1\]](#)

## In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Workflow for Broth Microdilution Assay:



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Caption: In vitro susceptibility testing workflow.

Protocol:

- Inoculum Preparation: From a fresh culture, prepare a fungal inoculum suspension in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately  $1-5 \times 10^6$  CFU/mL for yeasts.
- Drug Dilution: Prepare serial twofold dilutions of **Amphocil** in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16  $\mu\text{g/mL}$ .<sup>[5][6]</sup>

- Inoculation: Further dilute the fungal suspension in RPMI 1640 medium and add it to the wells of the microtiter plate to achieve a final inoculum concentration of approximately 0.5-2.5 x 10<sup>3</sup> CFU/mL for yeasts or 0.4-5 x 10<sup>4</sup> CFU/mL for filamentous fungi.[6]
- Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for some filamentous fungi.[5][6]
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or complete inhibition, depending on the fungus and testing guidelines) compared to the growth control well.

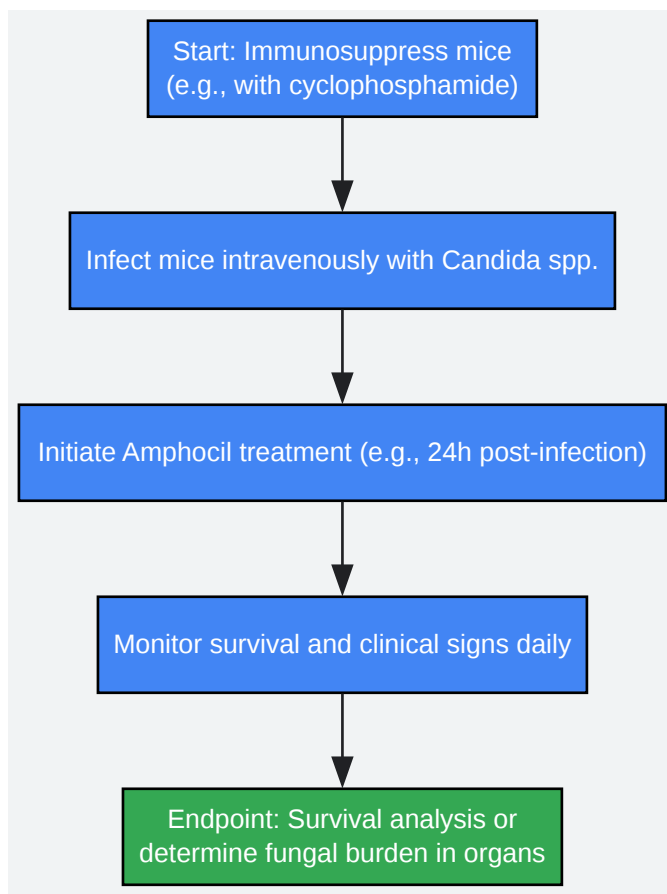
Table 2: In Vitro Activity of Amphotericin B Against Various Fungal Species

Fungal Species	Amphotericin B MIC Range (µg/mL)	Reference
Candida albicans	0.03 - 1.0	[5]
Aspergillus fumigatus	0.5 - 2.0	[5]
Cryptococcus neoformans	0.12 - 1.0	[5]
Candida auris	0.25 - 2.0	[7]
Malassezia pachydermatis	≤1	[5]

## In Vivo Murine Model of Disseminated Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of **Amphocil** in a murine model of disseminated candidiasis.

Workflow for In Vivo Efficacy Study:



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Caption: In vivo efficacy study workflow.

Protocol:

- Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6). For disseminated candidiasis models, mice are often immunosuppressed with cyclophosphamide prior to infection.[8]
- Infection: Infect the mice via the lateral tail vein with a predetermined lethal or sublethal dose of Candida species (e.g.,  $10^5$  to  $10^7$  CFU/mouse).[7][9]
- Treatment: Begin treatment with **Amphotericin** 24 hours post-infection. Administer the drug intravenously or intraperitoneally once daily for a specified duration (e.g., 5-7 days).[7][9]
- Monitoring and Endpoints: Monitor the mice daily for survival and clinical signs of illness. The primary endpoint is typically survival over a period of time (e.g., 21 days). Secondary



endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain, spleen) by plating homogenized tissue on appropriate agar.

Table 3: Example In Vivo Dosing of Amphotericin B Formulations in Murine Models

Amphotericin in B Formulation	Animal Model	Infection Model	Dose Range (mg/kg/day)	Route of Administration	Reference
Amphotericin B deoxycholate	Neutropenic mice	Candida auris	1	Intraperitoneal	[7]
Amphotericin B lipid complex	Immunocompromised mice	Candida tropicalis	1 - 10	Intravenous	[9]
Amphotericin B colloidal dispersion	-	Aspergillosis, Candidiasis, Cryptococcosis	1 - 7	Intravenous	[3]

Disclaimer: This document is intended for research purposes only. All experiments should be conducted in accordance with institutional guidelines and regulations regarding animal welfare and laboratory safety. The specific dosages and protocols may need to be optimized for your particular research model and objectives.

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Address: 3281 E Guasti Rd

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